molecular formula C16H24BrNO2 B5881434 N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine

Cat. No.: B5881434
M. Wt: 342.27 g/mol
InChI Key: GLQROGMOZWQQMM-UHFFFAOYSA-N
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Description

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine is a synthetic organic compound that belongs to the class of amines This compound is characterized by the presence of a bromine atom, two methoxy groups, and a cyclopropylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The starting material, 2,4-dimethoxybenzyl alcohol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Protection and Deprotection:

    Amination: The protected intermediate is then subjected to reductive amination with propan-1-amine to form the final product.

    Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as thiols, amines, alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-methylpropan-1-amine
  • N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-ethylpropan-1-amine
  • N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-(cyclopropylmethyl)butan-1-amine

Uniqueness

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine is unique due to the presence of the cyclopropylmethyl group, which imparts specific steric and electronic properties

Properties

IUPAC Name

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO2/c1-4-7-18(10-12-5-6-12)11-13-8-14(17)16(20-3)9-15(13)19-2/h8-9,12H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQROGMOZWQQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=CC(=C(C=C2OC)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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